![molecular formula C17H34O2Si B14187983 [3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol CAS No. 918534-32-4](/img/structure/B14187983.png)
[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol is a chemical compound that features a cyclohexene ring substituted with a tri(propan-2-yl)silyl group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Tri(propan-2-yl)silyl Group: This step involves the silylation of the cyclohexene ring using tri(propan-2-yl)silyl chloride in the presence of a base such as triethylamine.
Attachment of the Methanol Group: The final step is the hydroxymethylation of the silylated cyclohexene ring using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The cyclohexene ring can be hydrogenated to form a cyclohexane ring.
Substitution: The tri(propan-2-yl)silyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of [3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]aldehyde or [3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]carboxylic acid.
Reduction: Formation of [3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohexyl]methanol.
Substitution: Formation of various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between silyl groups and biological molecules. It may also serve as a precursor for the synthesis of bioactive compounds.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic properties. The presence of the silyl group may enhance the stability and bioavailability of drug candidates.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of [3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol involves its interaction with specific molecular targets. The silyl group can interact with various enzymes and receptors, potentially modulating their activity. The methanol group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohexane-1-yl]methanol: Similar structure but with a saturated cyclohexane ring.
[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
The unique combination of the tri(propan-2-yl)silyl group and the cyclohexene ring in [3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol provides distinct chemical and physical properties. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
918534-32-4 |
|---|---|
Formule moléculaire |
C17H34O2Si |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
[3-[tri(propan-2-yl)silyloxymethyl]cyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C17H34O2Si/c1-13(2)20(14(3)4,15(5)6)19-12-17-9-7-8-16(10-17)11-18/h9,13-16,18H,7-8,10-12H2,1-6H3 |
Clé InChI |
UCSLBNPFTQLMIC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CCCC(C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline](/img/structure/B14187911.png)
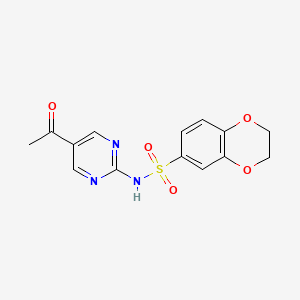
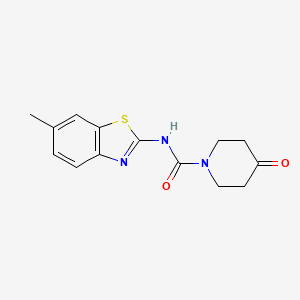
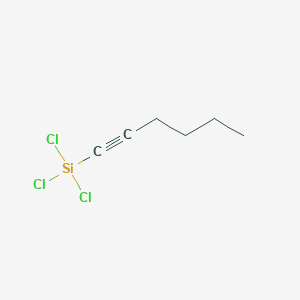
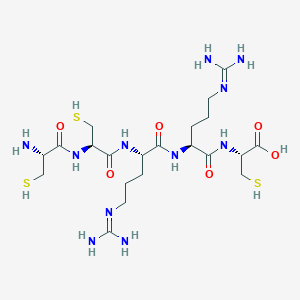

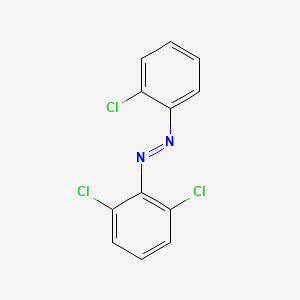
![Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14187944.png)
![1-(3-Chloro-4-nitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187952.png)
![5-[(4-Fluorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14187953.png)
![4-[6-(Morpholin-4-yl)pyridin-2-yl]benzoic acid](/img/structure/B14187960.png)

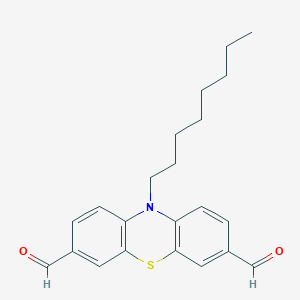
![N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine](/img/structure/B14187975.png)
